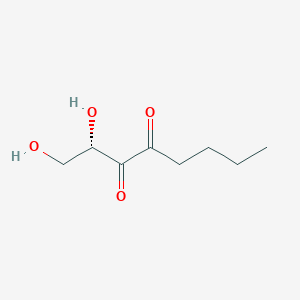
(2S)-1,2-dihydroxyoctane-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,2-Dihydroxy-3,4-octanedione is an organic compound with the molecular formula C8H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is often studied in its aqueous solution form, where it is dissolved in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,2-Dihydroxy-3,4-octanedione typically involves the oxidation of 1,2-octanediol. One common method is the use of a strong oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired dihydroxy compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-1,2-Dihydroxy-3,4-octanedione may involve the use of biocatalysts or enzymes to achieve high selectivity and yield. Enzymatic oxidation using specific oxidoreductases can be employed to convert 1,2-octanediol to (2S)-1,2-Dihydroxy-3,4-octanedione under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,2-Dihydroxy-3,4-octanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound back to 1,2-octanediol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Carboxylic acids such as octanoic acid.
Reduction: 1,2-octanediol.
Substitution: Halogenated derivatives like 1,2-dibromo-3,4-octanedione.
Scientific Research Applications
(2S)-1,2-Dihydroxy-3,4-octanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1,2-Dihydroxy-3,4-octanedione involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Octanediol: A precursor to (2S)-1,2-Dihydroxy-3,4-octanedione.
1,2-Dihydroxy-3,4-hexanedione: A shorter-chain analog with similar chemical properties.
1,2-Dihydroxy-3,4-decanedione: A longer-chain analog with similar reactivity.
Uniqueness
(2S)-1,2-Dihydroxy-3,4-octanedione is unique due to its specific chiral configuration and the presence of two hydroxyl groups adjacent to a diketone moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2S)-1,2-dihydroxyoctane-3,4-dione |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-6(10)8(12)7(11)5-9/h7,9,11H,2-5H2,1H3/t7-/m0/s1 |
InChI Key |
DLUKMEKUMCWYIB-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCC(=O)C(=O)[C@H](CO)O |
Canonical SMILES |
CCCCC(=O)C(=O)C(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















